molecular formula C21H28N4O2 B5634272 3-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-ethoxypyridine

3-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-ethoxypyridine

Cat. No. B5634272
M. Wt: 368.5 g/mol
InChI Key: FLCAUJGBRTXYPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves the condensation of aminopyridines with different reactants. For instance, Nishi et al. (2010) demonstrated the synthesis of spin-crossover Iron(II) complexes using a bidentate ligand that includes an imidazole and an imine nitrogen atom per ligand, which might share some synthetic pathways with the compound (Nishi et al., 2010).

Molecular Structure Analysis

Molecular structure analysis of imidazo[1,2-a]pyridine derivatives reveals diverse geometries and bonding patterns. As an example, the study by Guseinov et al. (2006) on the synthesis and molecular structure of a related imidazo[1,2-a]pyridine compound provides insights into the potential molecular geometry of 3-({3-[1-(Cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-ethoxypyridine (Guseinov et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving imidazo[1,2-a]pyridines are diverse and depend on the substituents and reaction conditions. For example, Ghorbani-Vaghei et al. (2014) describe the synthesis of N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives, which could provide insights into the reactivity and chemical properties of the compound of interest (Ghorbani‐Vaghei & Amiri, 2014).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridine derivatives vary depending on the specific substituents and molecular structure. However, detailed studies specific to the physical properties of 3-({3-[1-(Cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-ethoxypyridine are not readily available.

Chemical Properties Analysis

Chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. For instance, the study by Ravi et al. (2017) on the synthesis of functionalized pyrazolo[1,5-a]pyridines discusses the chemical properties influenced by various substituents, which might be relevant to understanding the chemical properties of 3-({3-[1-(Cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-ethoxypyridine (Ravi et al., 2017).

Future Directions

The potential applications of this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further developed and optimized for use in various therapeutic contexts .

properties

IUPAC Name

[3-[1-(cyclobutylmethyl)imidazol-2-yl]piperidin-1-yl]-(2-ethoxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-2-27-20-18(9-4-10-23-20)21(26)25-12-5-8-17(15-25)19-22-11-13-24(19)14-16-6-3-7-16/h4,9-11,13,16-17H,2-3,5-8,12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCAUJGBRTXYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)N2CCCC(C2)C3=NC=CN3CC4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-ethoxypyridine

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